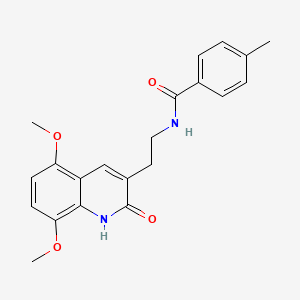

3-Bromo-5-fluoro-2-methoxyaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-5-fluoro-2-methoxyaniline is a chemical compound with the CAS Number: 1096884-89-7 . It has a molecular weight of 220.04 .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H7BrFNO/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,10H2,1H3 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound is a solid at room temperature . and 97% . More specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications

Synthesis and Application in Corrosion Inhibition

- Synthesis for Corrosion Inhibition : N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, a related compound, has been synthesized and used as a corrosion inhibitor for zinc metal in hydrochloric acid solution. Its efficiency as an inhibitor increased with the concentration, demonstrating good performance at 500 ppm inhibitor concentration (Assad, Abdul-Hameed, Yousif, & Balakit, 2015).

Pharmaceutical and Biological Applications

- Synthesis of Biologically Active Compounds : A study on the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives starting from 2‐Bromo‐4‐fluoroaniline showed that these compounds have significant antibacterial activity against both gram-positive and gram-negative bacteria. Some derivatives also exhibited remarkable antifungal activity (Abdel‐Wadood et al., 2014).

Applications in Organic Synthesis

- In Organic Synthesis Processes : The use of 2,2,3-Tribromopropanal in transforming 4-methoxyanilines, closely related to 3-Bromo-5-fluoro-2-methoxyaniline, into quinoline derivatives was explored. This demonstrates the compound's utility in organic synthesis, especially in creating intermediates for further chemical transformations (Lamberth et al., 2014).

Material Science and Photophysical Properties

- Study of Luminescence Properties : Research on the luminescence properties of N-(3,5-dihalogenosalicylidene)-2-methoxyaniline crystals, which include fluoro and bromo substituents similar to this compound, revealed that these compounds show fluorescence in the solid state. This finding could be relevant for applications in material science, particularly in the development of new luminescent materials (Tsuchimoto et al., 2016).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s important to handle it with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

Mechanism of Action

Target of Action

Compounds similar to 3-Bromo-5-fluoro-2-methoxyaniline, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that this compound could potentially interact with various biological targets.

Mode of Action

Similar compounds often interact with their targets through processes like free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Similar compounds have been found to possess various biological activities, suggesting they may interact with a variety of biochemical pathways .

Result of Action

Similar compounds have been found to possess various biological activities, which suggests that they may have diverse molecular and cellular effects .

Properties

IUPAC Name |

3-bromo-5-fluoro-2-methoxyaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYZKRWBOQSQDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one](/img/structure/B2615463.png)

![Methyl 1-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate](/img/structure/B2615466.png)

![1'-{6-[6-(Morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanoyl}-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2615467.png)

![N-[(furan-2-yl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2615472.png)

![5-(4-chlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2615473.png)

![phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B2615475.png)

![2-(benzylamino)-3-[(4-hydroxy-2-methylphenyl)carbamoyl]propanoic acid](/img/structure/B2615477.png)